3-Chloroisonicotinic acid
Overview
Description
3-Chloroisonicotinic acid is an organic compound with the chemical formula C6H4ClNO2. It is a derivative of isonicotinic acid, where a chlorine atom is substituted at the 3-position of the aromatic ring.
Mechanism of Action
Mode of Action
It’s known that the compound forms hydrogen-bonded chains based on the acid–pyridine heterosynthon . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure. More detailed studies are needed to fully understand the interaction between 3-Chloroisonicotinic acid and its targets.
Biochemical Pathways
The compound’s ability to form hydrogen-bonded chains suggests it may influence pathways involving hydrogen bond interactions
Result of Action
Given its ability to form hydrogen-bonded chains, it may induce changes at the molecular level that could potentially affect cellular functions
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound has been found to exist in three polymorphic forms (I, II, and III), each with a different torsion angle between the aromatic ring and the carboxylic acid . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and pressure that can induce transitions between these forms .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 3-Chloroisonicotinic acid is not well-defined. It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
There is no specific information available on the enzymes or cofactors it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloroisonicotinic acid can be synthesized through various methods:
Chlorination Reaction: Isonicotinic acid is used as the raw material and undergoes a chlorination reaction in the presence of hydrogen chloride.
Oxidation Reaction: Another synthetic route involves the oxidation of carboxylic acid.
Halogenation Reaction: Halogenation of carboxylic acid can also be
Properties
IUPAC Name |
3-chloropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAZXWFEMDJTFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370964 | |
Record name | 3-chloroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88912-27-0 | |
Record name | 3-chloroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloroisonicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-chloroisonicotinic acid be used as a building block for synthesizing more complex structures?
A: Yes, this compound serves as a valuable precursor in synthesizing dibenzo[f,h]quinolines via a palladium-catalyzed decarboxylative annulation reaction with dibenzo[b,d]iodol-5-ium triflates. [] This reaction tolerates various electron-donating and electron-withdrawing substituents on both reactants. Importantly, the carboxylic acid group in this compound exhibits a stronger ortho-directing effect than the pyridine nitrogen, enabling site-selective C-H functionalization of the resulting dibenzo[f,h]quinolines. []
Q2: How does the stepwise chlorination of isonicotinic acid affect its coordination with uranyl and silver ions?
A: Stepwise chlorination of isonicotinic acid, progressing from the unsubstituted acid to this compound and then to 3,5-dichloroisonicotinic acid, drastically alters the resulting structures of heterometallic uranyl-silver coordination polymers. [] The bulky chlorine atoms, particularly in the di-chlorinated derivative, introduce steric hindrance that forces the carboxyl group to coordinate with silver ions instead of the expected uranyl ions. This shift in coordination behavior leads to the formation of diverse 3D heterometallic frameworks with high coordination numbers for silver. []
Q3: Have computational methods been used to investigate this compound?
A: Although currently unpublished, research utilizing first-principles calculations and Hirshfeld surface analysis has been undertaken to elucidate the conformational polymorphism of this compound. [] This research aims to provide further insights into the stability and properties of the different polymorphs at a molecular level.
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